molecular formula C7H4BrClFNO B13025626 3-Bromo-2-chloro-5-fluorobenzamide

3-Bromo-2-chloro-5-fluorobenzamide

Cat. No.: B13025626
M. Wt: 252.47 g/mol
InChI Key: RAAOOUODTULTKV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluorobenzamide (molecular formula: C₇H₄BrClFNO) is a halogenated benzamide derivative characterized by its unique substitution pattern on the aromatic ring. The compound features bromine, chlorine, and fluorine substituents at positions 3, 2, and 5, respectively, along with an amide functional group. Its molecular weight is approximately 252.47 g/mol, calculated from atomic masses (Br: 79.904, Cl: 35.45, F: 19.00, C: 12.01, H: 1.008, N: 14.01, O: 16.00). This compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties, which may enhance binding to biological targets or stabilize molecular interactions .

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

3-bromo-2-chloro-5-fluorobenzamide

InChI

InChI=1S/C7H4BrClFNO/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H2,11,12)

InChI Key

RAAOOUODTULTKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-fluorobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of benzamide derivatives. For instance, starting with 3,5-dichloro-4-fluoroaniline, a diazotization reaction is performed using ammonium salt and sodium nitrite in a tubular reactor. The resulting diazonium salt intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization technology helps in minimizing side reactions and enhancing the stability of the diazonium salt intermediate, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 3-Bromo-2-chloro-5-fluorobenzamide can exhibit promising anticancer properties. For instance, derivatives based on halogenated benzamides have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The incorporation of halogens like bromine and fluorine enhances the biological activity of these compounds, potentially through increased lipophilicity and improved binding affinity to target proteins involved in cancer progression .

1.2 Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of biologically active molecules. It is utilized in the development of inhibitors for protein kinases, which play a crucial role in cancer and inflammatory diseases. The compound's unique structure allows for modifications that can lead to the discovery of new therapeutic agents .

Agrochemical Applications

2.1 Herbicides and Insecticides

In the agrochemical sector, this compound can be employed as a building block for synthesizing herbicides and insecticides. Its structural properties make it suitable for creating compounds that target specific pests while minimizing toxicity to non-target organisms. This selectivity is essential for developing sustainable agricultural practices .

2.2 Fungicides

Additionally, the compound can be used to synthesize fungicides effective against various plant pathogens. Its role in creating thiazole-containing fungicides illustrates its versatility in combating agricultural diseases while promoting crop health .

Material Science Applications

3.1 Functional Materials

The compound can also be explored in materials science as a precursor for functional materials such as polymers and dyes. Its ability to form stable bonds with other elements allows for the creation of materials with desirable properties like thermal stability and electrical conductivity .

3.2 Dyes and Imaging Agents

In particular, this compound can be utilized in synthesizing fluorescent dyes that are valuable for biological imaging applications, enhancing the visibility of cellular structures under microscopy .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives show significant inhibition against MCF-7 cells with IC50 values indicating potential as anticancer agents.
Biological AssaysInvestigated binding interactions with target proteins; modifications led to enhanced activity.
Agrochemical ApplicationsDemonstrated effectiveness in synthesizing selective herbicides with reduced environmental impact.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-2-chloro-5-fluorobenzamide are best understood through comparison with analogous halogenated aromatic compounds. Below is a detailed analysis:

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Notable Properties
This compound C₇H₄BrClFNO 252.47 Br (3), Cl (2), F (5) Benzamide High polarity due to amide; moderate solubility in polar solvents
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide C₁₄H₁₀BrClFNO 342.59 Br (5), Cl (3), F (2), CH₃ (2) Benzamide with methylphenyl group Increased steric hindrance; lower solubility in water compared to parent benzamide
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br (1), Cl (3), F (5) Halogenated benzene Volatile (bp ~38°C); no hydrogen-bonding groups
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ 219.01 Br (5), F (4), OH (2) Aldehyde, hydroxy Reactive aldehyde group; acidic hydroxy proton

Key Differences and Implications

Substituent Positions and Electronic Effects :

  • The This compound exhibits meta- and para-halogen substitutions, creating an electron-deficient aromatic ring. In contrast, 5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide (from ) includes an ortho-methyl group on the amide-attached phenyl ring, introducing steric hindrance and altering electronic distribution .
  • 1-Bromo-3-chloro-5-fluorobenzene lacks the amide group, resulting in reduced polarity and higher volatility .

Functional Group Influence: The amide group in this compound enables hydrogen bonding, enhancing solubility in polar solvents like DMSO or ethanol. Conversely, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () contains a reactive aldehyde and phenolic -OH group, making it prone to oxidation and nucleophilic reactions .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., 1-Bromo-3-chloro-5-fluorobenzene, 209.45 g/mol) are often used as intermediates in synthesis. Higher-weight derivatives like 5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide (342.59 g/mol) may serve as bioactive scaffolds in drug discovery due to increased structural complexity .

Physical Properties :

  • This compound is expected to have a higher melting point (>150°C inferred) compared to 1-Bromo-3-chloro-5-fluorobenzene (mp: 30–35°C, bp: 38°C) due to stronger intermolecular forces from the amide group .

Biological Activity

3-Bromo-2-chloro-5-fluorobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4BrClFNO
  • Molecular Weight : 252.47 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that halogenated benzamides, including this compound, possess significant antimicrobial effects. The presence of halogens enhances their interaction with microbial targets, leading to inhibition of growth and viability.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its mechanism appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially leading to reduced activity in cancer cells.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways that are crucial for cell survival and proliferation.
  • DNA Interaction : Some studies suggest that halogenated compounds can intercalate into DNA, disrupting replication and transcription processes .

Antimicrobial Activity

A study conducted on various halogenated benzamide derivatives indicated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-halogenated counterparts, highlighting the importance of halogenation in enhancing biological efficacy.

Anticancer Effects

In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzamides:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, DNA interaction
2-Chloro-6-fluorobenzamideModerateLowReceptor modulation
5-Bromo-2-chlorobenzamideHighModerateEnzyme inhibition

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